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Abstract
JNJ-64619178 (Onametostat) is a potent, selective, and orally bioavailable small-molecule

inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Dysregulation of PRMT5 is

implicated in various cancers, making it an attractive therapeutic target.[4][5][6] This document

provides a comprehensive technical overview of the discovery, mechanism of action, and

preclinical and clinical development of JNJ-64619178, presenting key data in a structured

format and detailing experimental methodologies.

Discovery
JNJ-64619178 was identified from a focused library of adenosine derivative compounds.[1] The

discovery process involved structure-activity relationship (SAR) iterations and

pharmacochemical optimizations, starting from a 5' spiro bisamine lead compound.[1] This

effort led to the identification of JNJ-64619178 as a highly potent and selective inhibitor of the

PRMT5/MEP50 complex.[1]

Mechanism of Action
JNJ-64619178 exhibits a unique mechanism of inhibition characterized by slow off-rate

kinetics, leading to a prolonged, pseudo-irreversible inhibition of PRMT5.[2][7] It functions by

occupying both the S-adenosylmethionine (SAM) cofactor and the protein substrate binding
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pockets of the PRMT5/MEP50 complex.[2][4][8] This traps the complex in a catalytically

inactive state, preventing the symmetric dimethylation of arginine residues on histone and non-

histone protein substrates.[3][7] The inhibition of PRMT5's methyltransferase activity modulates

the expression of genes involved in cellular processes like proliferation and splicing, ultimately

leading to antitumor effects.[3][4]
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Caption: Mechanism of action of JNJ-64619178 on the PRMT5 signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://aacrjournals.org/clincancerres/article/29/18/3592/728907/Phase-1-Study-of-JNJ-64619178-a-Protein-Arginine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://www.researchgate.net/figure/JNJ-64619178-potently-inhibits-the-PRMT5-MEP50-complex-with-a-long-residence-binding-time_fig1_354932901
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/onametostat
https://www.medchemexpress.com/literature/jnj-64619178-is-a-selective-prmt5-inhibitor-with-potent-activity-in-lung-cancer.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/onametostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC9398174/
https://www.benchchem.com/product/b608242?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Characterization
Potency and Selectivity
JNJ-64619178 is a highly potent inhibitor of the PRMT5/MEP50 complex. Its selectivity was

assessed against a panel of 37 human arginine and lysine methyltransferases. At a

concentration of 10 μmol/L, JNJ-64619178 inhibited the PRMT5/MEP50 complex by over 80%,

while showing minimal to no inhibition (<15%) of other closely related arginine

methyltransferases like PRMT1 and PRMT7, and no significant inhibition of lysine

methyltransferases.[1]

Parameter Value Reference

PRMT5/MEP50 IC50 0.14 nM [9]

In Vitro and In Vivo Activity
JNJ-64619178 demonstrated potent antiproliferative activity in a broad range of cancer cell

lines, including those from lung, breast, pancreatic, and hematological malignancies.[1][4] In

primary acute myelogenous leukemia (AML) samples, sensitivity to JNJ-64619178 correlated

with the presence of splicing factor mutations.[4][5] In vivo studies using tumor xenograft

models showed that oral administration of JNJ-64619178 resulted in significant tumor growth

inhibition and regression.[4][7]

Pharmacokinetics
Pharmacokinetic studies in mice revealed low clearance and moderate oral bioavailability.[1][4]

Parameter Value Dose Reference

Clearance 6.6 mL/min/kg 2.5 mg/kg (IV) [1][4]

Absolute Oral

Bioavailability
36% 10 mg/kg (PO) [1][4]

Clinical Development
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JNJ-64619178 has been evaluated in a first-in-human, Phase 1, open-label, multicenter study

in patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk

myelodysplastic syndromes (MDS).[2][10][11]

Clinical Trial Design
The Phase 1 study (NCT03573310) was designed to determine the maximum tolerated dose

(MTD) and recommended Phase 2 dose (RP2D).[10][11][12] Patients received escalating

doses of JNJ-64619178 orally according to two different schedules.[2][13]
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Caption: Workflow of the first-in-human Phase 1 clinical trial of JNJ-64619178.

Clinical Efficacy and Safety
In the Phase 1 trial involving 90 patients, JNJ-64619178 demonstrated manageable dose-

dependent toxicity, with thrombocytopenia being the only dose-limiting toxicity.[2] The study

showed preliminary evidence of antitumor activity.[2][6]
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Patient Population
Objective Response

Rate (ORR)

Median Progression-

Free Survival (PFS)
Reference

All evaluable patients

(n=90)
5.6% - [2][6]

Adenoid Cystic

Carcinoma (ACC)

(n=26)

11.5% 19.1 months [2][6]

Based on the safety, clinical activity, pharmacokinetic, and pharmacodynamic findings, two

provisional recommended phase 2 doses were selected: 1.5 mg intermittently (2 weeks on/1

week off) and 1.0 mg once daily.[2]

In patients with lower-risk MDS, a tolerable dose was identified, but no significant clinical

benefit was observed.[14]

Experimental Protocols
In Vitro Methyltransferase Assay

Objective: To determine the inhibitory activity of JNJ-64619178 against the PRMT5/MEP50

complex.

Methodology: The assay was performed in a reaction mixture containing 10 μmol/L SAM, 1

μmol/L histone H2A (as substrate), and 0.156 nmol/L of the PRMT5/MEP50 enzyme.[8] JNJ-

64619178 was added at various concentrations. The production of S-Adenosyl-L-

homocysteine (SAH), a byproduct of the methylation reaction, was monitored over time to

determine the rate of reaction and calculate the IC50 value.[8]

Cellular Target Engagement Assay
Objective: To measure the inhibition of PRMT5 activity in cells.

Methodology: Cancer cell lines were treated with varying concentrations of JNJ-64619178.

Cellular lysates were then prepared and analyzed by Western blot to detect the levels of

symmetric dimethylarginine on SmD1 and SmD3 proteins (SmD1/3-Me2), which are known
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substrates of PRMT5.[4] A reduction in SmD1/3-Me2 levels indicates target engagement and

inhibition of PRMT5.[4]

Cell Proliferation Assay
Objective: To assess the antiproliferative effect of JNJ-64619178 on cancer cell lines.

Methodology: A large panel of cancer cell lines from various histological origins were seeded

in multi-well plates and treated with a range of JNJ-64619178 concentrations. Cell viability

was measured after a defined incubation period (e.g., 72 hours) using a standard method

such as CellTiter-Glo to determine the concentration that inhibits 50% of cell growth (GI50).

[15]

In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of JNJ-64619178 in a living organism.

Methodology: Human cancer cell lines were implanted subcutaneously into

immunocompromised mice. Once tumors reached a specified volume, mice were

randomized into vehicle control and treatment groups. JNJ-64619178 was administered

orally at defined doses and schedules (e.g., once-daily or intermittent).[4] Tumor volume and

body weight were measured regularly to assess efficacy and toxicity.

Conclusion
JNJ-64619178 is a novel, potent, and selective PRMT5 inhibitor with a distinct pseudo-

irreversible mechanism of action.[2][7] It has demonstrated significant preclinical antitumor

activity and has shown manageable safety and preliminary efficacy in early-phase clinical trials,

particularly in patients with adenoid cystic carcinoma.[2][6] Further clinical development is

warranted to fully elucidate the therapeutic potential of JNJ-64619178 in various malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608242?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

